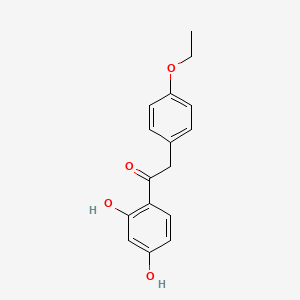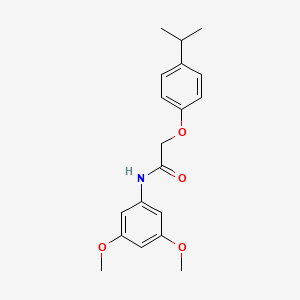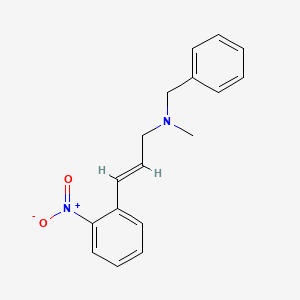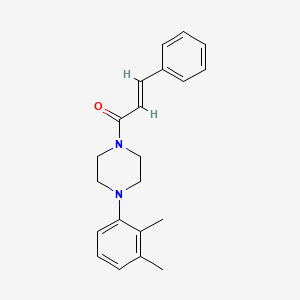
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone, also known as DEPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone is still not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has also been found to possess metal-chelating properties, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has been found to possess several biochemical and physiological effects that make it a valuable tool for studying various disease states. This compound has been found to possess potent antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation-related damage. 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has also been found to possess anti-cancer properties, making it a potential candidate for the development of novel cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying various disease states that are characterized by oxidative stress and inflammation. However, one of the main limitations of using 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone in lab experiments is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several future directions for research on 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. One potential area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Another potential area of research is the development of new antioxidant and anti-inflammatory agents based on the structure of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
Synthesis Methods
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxyacetophenone with 4-ethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product can then be purified using various chromatographic techniques to obtain a high-purity sample of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone.
Scientific Research Applications
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has been used in a wide range of scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying the role of these processes in various disease states.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-20-13-6-3-11(4-7-13)9-15(18)14-8-5-12(17)10-16(14)19/h3-8,10,17,19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSSGESPLNMCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)
![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)

![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)

